Thieno[3,2-b]pyridine-3-carbaldehyde
Overview
Description
Thieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring The aldehyde functional group is attached to the third carbon of the pyridine ring
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound with significant pharmacological and biological utility Derivatives of thieno[3,2-b]pyridine have been reported to inhibit pim-1 kinase , which plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
It’s worth noting that thieno[3,2-b]pyridine derivatives have been reported to modulate multidrug resistance , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the reported activities of thieno[3,2-b]pyridine derivatives, it can be inferred that this compound may influence pathways related to cell survival, proliferation, and differentiation .
Result of Action
Thieno[3,2-b]pyridine derivatives have been reported to exhibit anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]pyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation, where the formyl group is introduced into the electron-rich aromatic compound using the Vilsmeier reagent. This reagent is typically prepared by reacting a disubstituted formamide, such as dimethylformamide, with an acid chloride like phosphorus oxychloride .
Another method involves the Suzuki coupling reaction, which is used to synthesize heterocyclic aldehydes based on the thieno[3,2-b]thiophene core. This method involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitro compounds, while nucleophilic substitution reactions may involve reagents like amines or thiols.
Major Products
Oxidation: Thieno[3,2-b]pyridine-3-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine-3-methanol.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the reagents used.
Scientific Research Applications
Thieno[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine-3-carbaldehyde can be compared with other similar heterocyclic compounds, such as:
Thieno[2,3-b]pyridine: This compound has a different arrangement of the thiophene and pyridine rings, leading to different chemical properties and reactivity.
Thieno[3,2-c]pyridine: Another isomer with a different ring fusion pattern, which can result in distinct biological activities and applications.
Benzo[4,5]thieno[2,3-b]pyridine:
The uniqueness of this compound lies in its specific ring fusion and functional group arrangement, which confer unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
thieno[3,2-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRBOLKGFLGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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